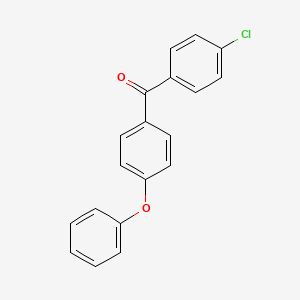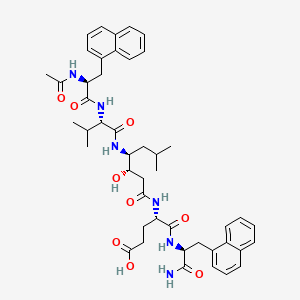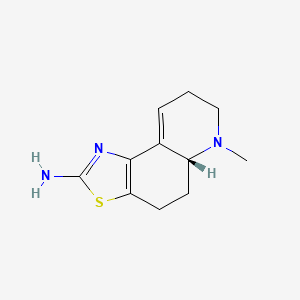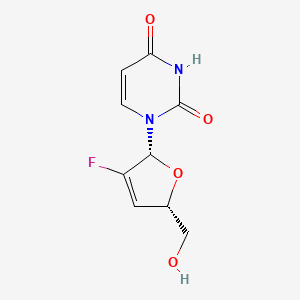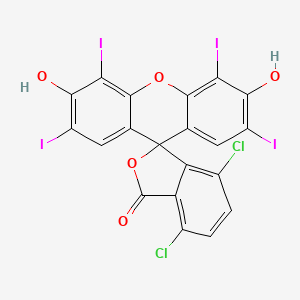
Solvent Red 47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in various industrial applications due to its vibrant red color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Red 47 typically involves the iodination of fluorescein derivatives. The process includes the following steps:
Starting Material: Fluorescein is used as the starting material.
Iodination: The fluorescein is subjected to iodination using iodine and an oxidizing agent such as potassium iodate.
Chlorination: The iodinated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process is optimized for high yield and purity, ensuring the dye meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Solvent Red 47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce leuco dyes.
Scientific Research Applications
Solvent Red 47 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and spectroscopy.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the manufacturing of plastics, textiles, and inks.
Mechanism of Action
The mechanism by which Solvent Red 47 exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The dye’s structure allows it to bind to specific sites, altering the physical and chemical properties of the target molecules. This binding can affect various pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Solvent Red 24: Another red dye with similar applications but different chemical structure.
Solvent Red 49: Used in similar industrial applications but has different stability and solubility properties.
Uniqueness
Solvent Red 47 is unique due to its high iodine content, which imparts specific optical properties and stability. This makes it particularly suitable for applications requiring long-lasting and vibrant coloration .
Properties
CAS No. |
6859-68-3 |
|---|---|
Molecular Formula |
C20H6Cl2I4O5 |
Molecular Weight |
904.8 g/mol |
IUPAC Name |
4,7-dichloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H6Cl2I4O5/c21-7-1-2-8(22)12-11(7)19(29)31-20(12)5-3-9(23)15(27)13(25)17(5)30-18-6(20)4-10(24)16(28)14(18)26/h1-4,27-28H |
InChI Key |
STRXNPAVPKGJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


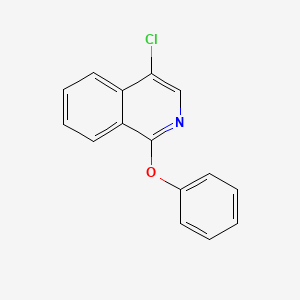

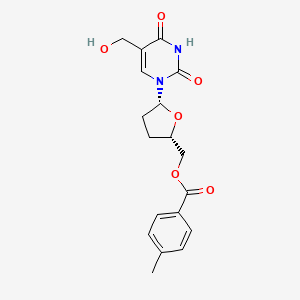


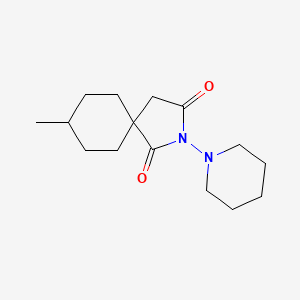
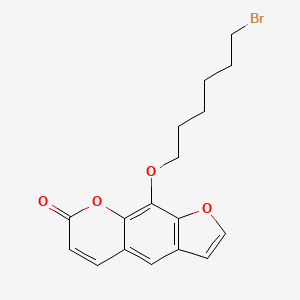
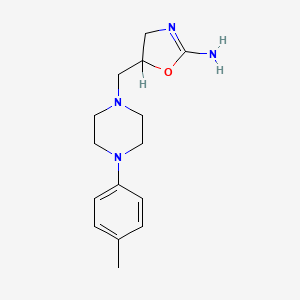
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
